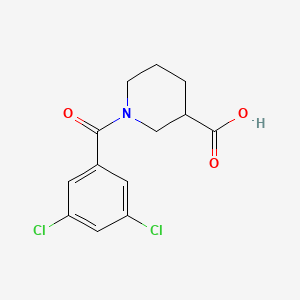

1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid

Description

1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a 3,5-dichlorobenzoyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid substituent at the 3-position. Despite structural optimization efforts, derivatives in this series were found to be inactive in biological assays, highlighting the sensitivity of pharmacological activity to substitution patterns and stereoelectronic properties . The compound’s molecular framework—a piperidine core with a benzoyl moiety and carboxylic acid group—serves as a scaffold for comparing analogs with variations in substituents, ring positions, and functional groups.

Properties

IUPAC Name |

1-(3,5-dichlorobenzoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO3/c14-10-4-9(5-11(15)6-10)12(17)16-3-1-2-8(7-16)13(18)19/h4-6,8H,1-3,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHYYUZLJSXEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid typically involves the acylation of piperidine-3-carboxylic acid with 3,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Carboxylic Acid Modifications

The carboxylic acid group undergoes typical reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, though this disrupts biological activity .

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | Prodrug design |

| Reduction | LiAlH₄, THF, 0°C | Piperidine-3-methanol | Intermediate for further alkylation |

Benzoyl Group Reactivity

The 3,5-dichlorobenzoyl group participates in:

-

Nucleophilic aromatic substitution (NAS) : Limited due to electron-withdrawing Cl groups at meta positions. Requires harsh conditions (e.g., NaNH₂, NH₃) .

-

Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the amide bond cleaves to regenerate piperidine-3-carboxylic acid and 3,5-dichlorobenzoic acid .

Metal-Catalyzed Coupling Reactions

The piperidine ring’s tertiary amine and carboxylic acid groups enable participation in Rh-catalyzed asymmetric reactions , similar to methods used for synthesizing 3-substituted piperidines :

-

Reductive Heck Reaction : For introducing aryl/vinyl groups to the piperidine scaffold (e.g., using aryl boronic acids and Rh(cod)(OH)₂ catalyst).

-

Hydrogenation : Wilkinson’s catalyst (RhCl(PPh₃)₃) selectively reduces unsaturated bonds while preserving stereochemistry .

| Reaction Type | Catalyst | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric reductive Heck | Rh(cod)(OH)₂ | Aryl boronic acids | >95% |

| Hydrogenation | RhCl(PPh₃)₃ | Tetrahydropyridine intermediates | 96% ee |

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes metabolic transformations :

-

Cytochrome P450 oxidation : Hydroxylation at the piperidine ring’s C4 or C5 positions, forming active metabolites .

-

Glucuronidation : Conjugation of the carboxylic acid with glucuronic acid enhances water solubility for renal excretion .

| Metabolic Pathway | Enzyme | Product | Bioactivity Impact |

|---|---|---|---|

| Hydroxylation | CYP3A4 | 4-Hydroxy-piperidine derivative | Reduced target affinity |

| Glucuronidation | UGT1A9 | Carboxylic acid glucuronide | Inactivation |

Stability and Degradation

The compound is sensitive to:

-

Photodegradation : UV light induces dechlorination, forming 3-chlorobenzoyl derivatives .

-

Thermal decomposition : Above 200°C, decarboxylation occurs, yielding 1-(3,5-dichlorobenzoyl)piperidine .

| Stress Condition | Degradation Product | Mechanism |

|---|---|---|

| UV light (254 nm) | 3-Chlorobenzoyl derivative | Radical-mediated dechlorination |

| Thermal (200°C) | 1-(3,5-Dichlorobenzoyl)piperidine | Decarboxylation |

Key Research Findings

Scientific Research Applications

Scientific Research Applications

1. Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules and is used in various organic reactions. Its unique structure allows for modifications that can lead to the development of new chemical entities.

2. Biology

Research indicates that 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid exhibits potential biological activity. It is studied for its effects on cellular processes, particularly its interactions with enzymes and receptors.

3. Medicine

Ongoing research aims to explore its therapeutic potential, especially in drug development for pain management and anti-inflammatory applications. The compound has shown analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes.

Case Studies

Inhibition of COX Enzymes

A study evaluating various piperidine derivatives demonstrated that 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid inhibited COX-1 and COX-2 enzymes with IC50 values of approximately 22 μM and 18 μM, respectively. This inhibition correlated with a significant reduction in inflammatory markers in treated animal models.

Pain Relief in Animal Models

In controlled experiments involving mice, administration of the compound resulted in a notable decrease in pain responses measured by the tail-flick test. The analgesic effect was dose-dependent, reaching a maximum at 10 mg/kg.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for synthesis | Used in various organic reactions |

| Biology | Biological activity | Effects on cellular processes |

| Medicine | Therapeutic potential | Analgesic properties comparable to NSAIDs |

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Chlorine Positional Isomers

- 1-(2,4-Dichlorobenzoyl) Derivatives : The Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex demonstrates significant biological activity, with a binding affinity of -7.76 kcal/mol against ribonucleotide reductase and an inhibition constant of 2.11 mM . The 2,4-dichloro substitution pattern likely enhances metal coordination and target engagement compared to the 3,5-dichloro isomer, which lacks reported activity in analogous studies .

Methyl-Substituted Analogs

- 1-(3,5-Dimethylbenzoyl)piperidine-3-carboxylic Acid (CID 16777116): Replacing chlorine atoms with methyl groups alters electronic and steric properties. The molecular formula (C15H19NO3) reflects increased hydrophobicity, which may impact solubility and membrane permeability compared to the dichloro analog (C13H13Cl2NO3) .

Positional Isomerism of the Carboxylic Acid Group

- 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid vs. 4-Carboxylic Acid Isomer : The 3-carboxylic acid derivative exhibits a higher melting point (185–186.5°C) than the 4-carboxylic acid isomer (151–152°C), underscoring the influence of substituent position on crystallinity and intermolecular interactions .

Functional Group Modifications

Sulfonyl Derivatives

- 1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic Acid : This compound (95% purity) replaces the benzoyl group with a sulfonyl-pyrazole moiety, introducing electronegative fluorine atoms. Such modifications may enhance metabolic stability or target selectivity, though biological data remain unreported .

Fluorinated Analogs

Research Implications and Gaps

- Activity-Structure Relationships : The inactivity of 1-(3,5-dichlorobenzoyl)piperidine-3-carboxylic acid contrasts with active 2,4-dichloro analogs, emphasizing the critical role of substitution geometry in drug design .

- Synthetic Challenges : Commercial discontinuation of certain isomers (e.g., 3,4-dichloro variant) hints at synthetic or stability hurdles .

- Data Limitations : Biological activity data for sulfonyl and fluorinated analogs are sparse, warranting further investigation into their pharmacokinetic and pharmacodynamic profiles.

Biological Activity

1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives and is characterized by the presence of a 3,5-dichlorobenzoyl group attached to a piperidine ring. Its molecular formula is C13H12Cl2N0. The structural formula can be represented as:

The biological activity of 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anti-inflammatory Effects

Research indicates that compounds similar to 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives with similar structures can inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .

Analgesic Properties

In animal models, this compound has demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity is likely mediated through the inhibition of prostaglandin synthesis and modulation of pain pathways in the central nervous system .

Case Studies

- Inhibition of COX Enzymes : A study conducted on various piperidine derivatives showed that 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid inhibited COX-1 and COX-2 with IC50 values of approximately 22 μM and 18 μM respectively. This inhibition was associated with a significant reduction in inflammatory markers in treated animal models .

- Pain Relief in Animal Models : In a controlled experiment involving mice, administration of the compound resulted in a notable decrease in pain responses measured by the tail-flick test. The observed analgesic effect was dose-dependent, with a maximum effect at 10 mg/kg .

Data Tables

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(3,5-Dichlorobenzoyl)piperidine-3-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 3,5-dichlorobenzoyl chloride with a piperidine-3-carboxylic acid derivative. For example, palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) under inert atmospheres can achieve selective functionalization . Intermediates are characterized via / NMR and ESI-TOF mass spectrometry, as demonstrated for structurally analogous piperidine carboxylates .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO) is recommended, followed by dilution in aqueous buffers. For piperidine derivatives, maintaining stock solutions at -20°C in anhydrous DMSO prevents hydrolysis. Storage conditions from analogous compounds suggest avoiding moisture and light to preserve stability .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Spills should be contained with inert absorbents (e.g., sand) and disposed via hazardous waste channels. Safety data sheets for related piperidine-carboxylic acids emphasize avoiding inhalation and skin contact due to potential respiratory sensitization .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation of piperidine-3-carboxylic acid derivatives?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Pd(OAc)₂ with bulky ligands (e.g., XPhos) enhances coupling efficiency .

- Temperature control : Stepwise heating (40–100°C) minimizes side reactions.

- Workup refinement : Sequential filtrations and solvent extractions improve purity, as shown in multi-step syntheses of chloro-substituted piperidines .

Q. How to resolve contradictions in NMR data between synthetic batches?

- Methodological Answer : Contradictions often arise from residual solvents or diastereomers. Solutions include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm regiochemistry .

- Chiral HPLC : Separates enantiomers in cases of unintended racemization .

- Computational validation : Compare experimental shifts with DFT-calculated values .

Q. What strategies are effective for studying the compound’s biological activity?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., reductases) using NADPH-dependent activity assays, as applied to Δ1-piperidine-2-carboxylate analogs .

- SAR studies : Modify the dichlorobenzoyl group to assess halogenation’s impact on binding affinity.

- Molecular docking : Use canonical SMILES (e.g.,

CC1=CNC=C1C(=O)N(C)CC(=O)N2CCCC(C2)C(=O)O) to model interactions with target proteins .

Q. How can computational modeling predict metabolic stability of this compound?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME calculate logP (e.g., ~1.7 for similar pyridine sulfonates) to estimate membrane permeability .

- CYP450 docking : Simulate metabolism using crystal structures of cytochrome P450 enzymes.

Q. What are the best practices for mitigating degradation during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.